molecular formula C7H6N2O3 B3361957 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde CAS No. 943026-42-4

6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde

Cat. No.: B3361957
CAS No.: 943026-42-4
M. Wt: 166.13 g/mol
InChI Key: CAZNYHXZJYLYJA-UHFFFAOYSA-N
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Description

6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol . This compound features a unique structure that combines a dioxin ring fused with a pyridazine ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde involves the reduction of butyl 6,7-dihydro[1,4]dioxino[2,3-c]pyridazine-3-carboxylate. This reaction is typically carried out in tetrahydrofuran (THF) at low temperatures, using di-isobutylaluminium hydride as the reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories for scientific studies. The scalability of the synthetic route mentioned above can be adapted for larger-scale production if required.

Chemical Reactions Analysis

Types of Reactions

6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carboxylic acid.

    Reduction: 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro[1,4]dioxino[2,3-c]pyridazine-3-carboxylate: A precursor in the synthesis of 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde.

    6,7-Dihydro[1,4]dioxino[2,3-c]pyridazine-3-methanol: A reduced form of the compound.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-4-5-3-6-7(9-8-5)12-2-1-11-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZNYHXZJYLYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (11.58 g) in 1,4-dioxane/water (600 ml/180 ml), cooled in ice, was treated with an aqueous solution of osmium tetroxide (4% w/v, 25 ml) and sodium periodate (43 g). This mixture was allowed to warm to room temperature and after 7 hours under stirring the mixture was evaporated to dryness and azeotroped with 1,4-dioxane. Silica gel, 1,4-dioxane and chloroform were added and the mixture was evaporated to dryness overnight, then added to a silica column (400 g) and chromatographed, eluting with chloroform then 0-100% ethyl acetate in hexane, to afford a white solid (7.55 g, 64%).
Quantity
11.58 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
catalyst
Reaction Step Two
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 2
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 3
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 4
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 5
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde

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